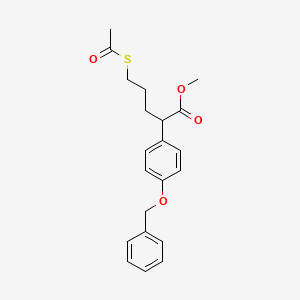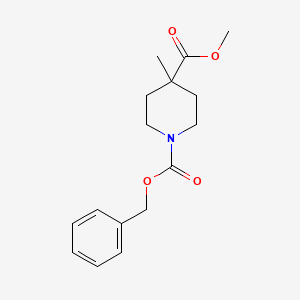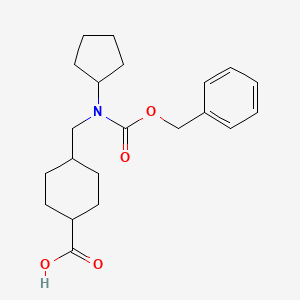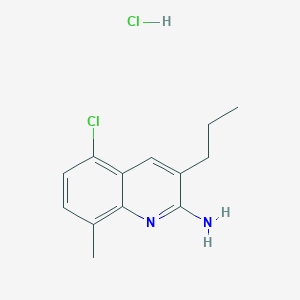
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C13H16Cl2N2 and a molecular weight of 271.19 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-8-methylquinoline and propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives with different alkyl chains.
Substitution: Compounds with substituted functional groups, such as hydroxyl or alkyl groups.
Aplicaciones Científicas De Investigación
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate various signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-chloro-8-methylquinoline: Lacks the propyl group, leading to different chemical properties.
2-Amino-5-chloro-3-propylquinoline: Lacks the methyl group, affecting its reactivity and applications.
2-Amino-8-methyl-3-propylquinoline: Lacks the chlorine atom, resulting in different substitution reactions.
Uniqueness
2-Amino-5-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Propiedades
Número CAS |
1170917-31-3 |
|---|---|
Fórmula molecular |
C13H16Cl2N2 |
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
5-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H15ClN2.ClH/c1-3-4-9-7-10-11(14)6-5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H |
Clave InChI |
SGELCUCZGZPPTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=CC(=C2N=C1N)C)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


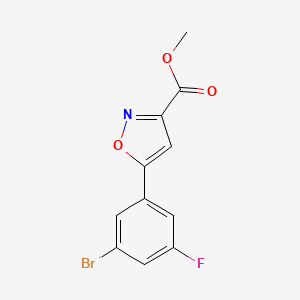

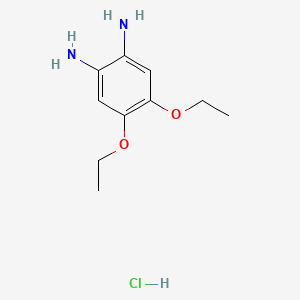
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
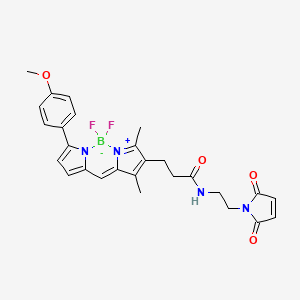
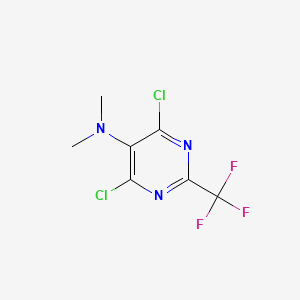
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
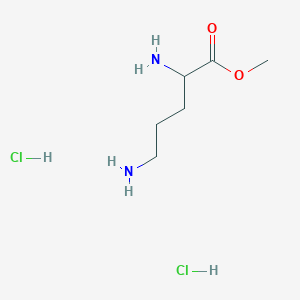
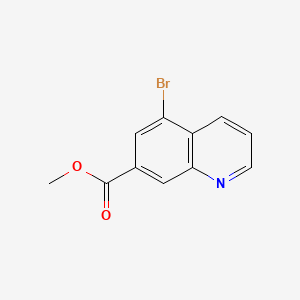
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
